Momordin Ic Exhibits Superior Binding Free Energy to α-Amylase Compared to Cucurbitacin I and Acarbose
In a 140 ns molecular dynamics simulation, momordin Ic demonstrated a binding free energy (ΔG) of −66.53 kcal/mol to α-amylase, which was more favorable than that of cucurbitacin I (−63.06 kcal/mol) and substantially stronger than the reference drug acarbose (−36.46 kcal/mol) [1]. This computational evidence indicates that momordin Ic possesses superior thermodynamic stabilization within the α-amylase active site compared to its close structural analog cucurbitacin I.
| Evidence Dimension | Binding free energy (ΔG) to α-amylase |
|---|---|
| Target Compound Data | −66.53 kcal/mol |
| Comparator Or Baseline | Cucurbitacin I: −63.06 kcal/mol; Acarbose: −36.46 kcal/mol |
| Quantified Difference | ΔΔG = −3.47 kcal/mol (vs. cucurbitacin I); ΔΔG = −30.07 kcal/mol (vs. acarbose) |
| Conditions | In silico molecular dynamics simulation (140 ns), α-amylase enzyme |
Why This Matters
For antidiabetic drug discovery programs, the superior binding affinity of momordin Ic to α-amylase suggests a potentially more potent and mechanistically distinct lead compound compared to cucurbitacin I.
- [1] Ogunyemi OM, Olaiya CO, Ogunlana OO, et al. Profiling and cheminformatics bioprospection of curcurbitacin I and momordin Ic from Momordica balsamina on α-amylase and α-glucosidase. J Enzyme Inhib Med Chem. 2025;40(1):2492706. View Source
